Ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate is a chemical compound with the molecular formula C10H11BrO2S and a molecular weight of 275.16 g/mol . It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate typically involves the bromination of a cyclopropylthiophene precursor followed by esterification. One common method involves the reaction of 4-bromo-5-cyclopropylthiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Employed as an intermediate in the synthesis of various thiophene-based compounds used as corrosion inhibitors and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-5-methylthiophene-2-carboxylate
- Ethyl 4-bromo-5-phenylthiophene-2-carboxylate
- Ethyl 4-bromo-5-ethylthiophene-2-carboxylate
Uniqueness
Ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C10H11BrO2S |
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Molecular Weight |
275.16 g/mol |
IUPAC Name |
ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H11BrO2S/c1-2-13-10(12)8-5-7(11)9(14-8)6-3-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
UAOHDQHCXPADSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C2CC2)Br |
Origin of Product |
United States |
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